(1,5-Diethylpyrazol-4-yl)methylamine
Overview
Description
(1,5-Diethylpyrazol-4-yl)methylamine , also known as (1,5-diethyl-1H-pyrazol-4-yl)methylamine , is an organic compound with the chemical formula C8H15N3 . It belongs to the class of primary amines and features a pyrazole ring with two ethyl groups attached at the 1- and 5-positions. The compound is colorless and has a fish- or ammonia-like odor .
Synthesis Analysis
- Heterocyclic System Approach : Incorporating heterocyclic intermediates can lead to pyrazole formation .
Molecular Structure Analysis
The molecular structure of This compound consists of a five-membered pyrazole ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms. The compound’s canonical SMILES notation is CCC1=C(C=NN1CC)CN . See Figure 1 for the structural representation:
Chemical Reactions Analysis
- Putrefaction and Methanogenesis : It emerges during putrefaction and acts as a substrate for methanogenesis .
Physical And Chemical Properties Analysis
Scientific Research Applications
DEPMAM has been widely used in scientific research applications due to its unique structure and properties. The compound is commonly used as a ligand in coordination chemistry, where it forms coordination complexes with metal ions such as copper, nickel, and zinc. These complexes have been studied extensively for their biological and chemical properties.
DEPMAM has also been used as a precursor for the synthesis of other pyrazole derivatives. For example, DEPMAM can be used to synthesize 1,5-diethyl-3-(4-methylphenyl)-1H-pyrazole, which has been studied for its anti-inflammatory properties.
Mechanism of Action
The mechanism of action of DEPMAM is not fully understood. However, studies have shown that the compound can bind to metal ions and form coordination complexes. These complexes can then interact with biological molecules such as proteins and DNA, leading to various biological and chemical effects.
Biochemical and Physiological Effects
DEPMAM has been shown to have various biochemical and physiological effects. For example, studies have shown that DEPMAM can inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the transmission of nerve impulses. This inhibition can lead to various physiological effects, such as muscle weakness and paralysis.
Advantages and Limitations for Lab Experiments
DEPMAM has several advantages for lab experiments. The compound is readily available and can be synthesized using simple procedures. DEPMAM is also stable under normal laboratory conditions and can be stored for long periods without significant degradation.
However, DEPMAM also has some limitations for lab experiments. The compound is highly reactive and can react with other chemicals in the laboratory, leading to unwanted side reactions. DEPMAM is also toxic and should be handled with care.
Future Directions
There are several future directions for research on DEPMAM. One area of research is the development of new coordination complexes using DEPMAM as a ligand. These complexes can be studied for their biological and chemical properties.
Another area of research is the development of new synthetic methods for DEPMAM and other pyrazole derivatives. These methods can be used to synthesize new compounds with improved properties.
Conclusion
In conclusion, DEPMAM is a unique chemical compound that has been widely used in scientific research applications. The compound has a unique structure that makes it useful in various biological and chemical research applications. The synthesis of DEPMAM involves the reaction of 4-chloromethyl-1,5-diethylpyrazole with methylamine. DEPMAM has several advantages for lab experiments, but also has some limitations. There are several future directions for research on DEPMAM, including the development of new coordination complexes and synthetic methods for pyrazole derivatives.
properties
IUPAC Name |
(1,5-diethylpyrazol-4-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-3-8-7(5-9)6-10-11(8)4-2/h6H,3-5,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PABNVCDBGORCJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1CC)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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